N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 3-chloro-4-fluorophenyl group on the acetamide nitrogen.
- A 1,2,4-triazole core substituted with ethyl at position 4 and thiophen-2-yl at position 4.
- A sulfanylacetamide linker bridging the phenyl and triazole moieties.
Below, we analyze its structural and functional distinctions compared to similar compounds.
Properties
CAS No. |
562046-16-6 |
|---|---|
Molecular Formula |
C16H14ClFN4OS2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClFN4OS2/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-10-5-6-12(18)11(17)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
InChI Key |
GSDJIJRLVNPRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazole ring, followed by the introduction of the thiophene and phenyl groups. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has been shown to be effective in inhibiting the growth of pathogens, suggesting potential use in developing new antimicrobial agents.
-
Antioxidant Properties
- The presence of the thiophenyl group may enhance the compound's radical scavenging capabilities, indicating its potential as an antioxidant. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
- Anticancer Activity
Recent studies have focused on the biological activities of 1,2,4-triazole derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
| Activity | Details |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Antioxidant | Exhibits radical scavenging capabilities |
| Anticancer | Potential cytotoxicity against cancer cell lines; further studies needed |
Industrial Applications
In industrial settings, continuous flow chemistry techniques may be employed to enhance the efficiency of synthesis processes. This approach allows for better control over reaction conditions and can improve overall yield and purity of the products.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
- Antimicrobial Efficacy : A study demonstrated that certain 1,2,4-triazole derivatives exhibited potent antifungal activity compared to standard antifungal drugs like bifonazole .
- Anticancer Properties : Research on structurally similar compounds has shown promising results in inhibiting cancer cell proliferation, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential .
- Oxidative Stress Reduction : Investigations into related triazole compounds have highlighted their ability to mitigate oxidative stress in cellular models, indicating a possible therapeutic application for this compound in oxidative stress-related disorders .
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Variations in the Acetamide Substituents
Key Observations :
- Electron-withdrawing groups (Cl, F) on the phenyl ring, as in the target compound, are associated with enhanced antimicrobial and anti-inflammatory activities in analogues (e.g., ) .
- Bulky alkyl groups (e.g., 4-butylphenyl in OLC15) may reduce agonist activity but improve antagonist effects on Orco receptors .
Variations in the Triazole Substituents
Key Observations :
- Thiophen-2-yl in the target compound introduces sulfur-mediated hydrophobic interactions, differing from pyridine-based analogues that rely on nitrogen lone pairs for hydrogen bonding .
- Pyridine positional isomers (2-, 3-, or 4-substituted) in analogues show divergent activities, suggesting receptor-binding pocket sensitivity to substituent orientation .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 889226-37-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety known for its pharmacological properties, particularly in antifungal and antibacterial applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can inhibit specific enzymes, particularly those involved in fungal cell wall synthesis and bacterial DNA replication. The presence of the thiophene group may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit potent antifungal properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant activity against various fungal strains. For instance:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.5 μg/mL |
| Triazole Derivative B | Aspergillus niger | 1 μg/mL |
| N-(3-chloro...) | Candida krusei | 0.25 μg/mL |
These findings suggest that the triazole scaffold is critical for antifungal activity and that modifications can enhance efficacy against resistant strains .
Antibacterial Activity
The antibacterial properties of this compound have also been explored extensively. Studies indicate that triazole-containing compounds can inhibit both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
The compound's effectiveness against multidrug-resistant bacteria highlights its potential as a new therapeutic agent in combating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Triazole Ring : Essential for antifungal and antibacterial activity.
- Chloro and Fluoro Substituents : Enhance lipophilicity and potentially improve binding affinity to biological targets.
- Thiophene Group : Contributes to the overall stability and bioactivity by facilitating interactions with cellular membranes.
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives similar to N-(3-chloro...) in various contexts:
- Antifungal Evaluation : A study demonstrated that triazole derivatives exhibited significant antifungal activity against resistant strains of Candida species, with some compounds showing synergistic effects when combined with traditional antifungals .
- Antibacterial Screening : In another study, a series of triazole derivatives were screened for antibacterial properties against a panel of pathogens, revealing that modifications at the thiophene position significantly enhanced activity against MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
